2-(2-Methoxyethyl)-2,5-diazabicyclo[2.2.1]heptane
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Overview
Description
2-(2-Methoxyethyl)-2,5-diazabicyclo[221]heptane is a bicyclic compound featuring a diazabicycloheptane core with a methoxyethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyethyl)-2,5-diazabicyclo[2.2.1]heptane can be achieved through several methods. One common approach involves the Diels-Alder reaction of N-substituted pyrroles with acetylenic dienophiles, followed by further functionalization steps . Another method includes the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of platinum oxide as a catalyst in some synthetic routes has been reported to improve yields significantly .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyethyl)-2,5-diazabicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for oxidation and reduction reactions, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxides, while substitution reactions can yield a variety of substituted derivatives .
Scientific Research Applications
2-(2-Methoxyethyl)-2,5-diazabicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialized chemicals and materials
Mechanism of Action
The mechanism of action of 2-(2-Methoxyethyl)-2,5-diazabicyclo[2.2.1]heptane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): Another diazabicyclic compound with different structural features.
Bicyclo[2.2.1]heptane Derivatives: Compounds with similar bicyclic cores but different substituents
Uniqueness
2-(2-Methoxyethyl)-2,5-diazabicyclo[2.2.1]heptane is unique due to its specific substitution pattern and the presence of the methoxyethyl group, which imparts distinct chemical and physical properties compared to other similar compounds .
Properties
IUPAC Name |
2-(2-methoxyethyl)-2,5-diazabicyclo[2.2.1]heptane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-11-3-2-10-6-7-4-8(10)5-9-7/h7-9H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUXKLXFWZJXXNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CC2CC1CN2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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